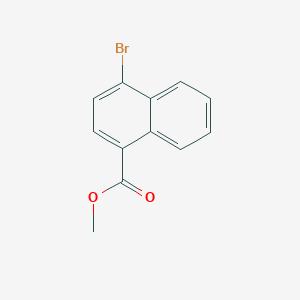

Methyl 4-bromo-1-naphthoate

Description

Significance of Halogenated Naphthoate Esters in Synthetic Chemistry

Halogenated naphthoate esters are a class of compounds that hold considerable importance in synthetic chemistry. The presence of a halogen atom, such as bromine or iodine, on the naphthalene (B1677914) ring makes these molecules particularly reactive and useful as precursors for a variety of organic transformations. google.com These halogens act as good leaving groups in nucleophilic substitution reactions and are prime candidates for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The ester functional group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols. google.com This dual functionality allows chemists to first use the halogenated site for complex molecular assembly and then modify the ester group to achieve the final target molecule. This strategic utility makes halogenated naphthoate esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like photosensitive materials and specialty polymers. google.com

Overview of Brominated Naphthalene Derivatives as Synthetic Intermediates

Brominated naphthalene derivatives are a cornerstone in the synthesis of functionalized aromatic systems. The carbon-bromine bond provides a reactive handle that enables a wide array of chemical modifications. These derivatives serve as versatile intermediates, primarily because the bromine atom can be readily substituted or used in coupling reactions to introduce new functional groups or build larger molecular scaffolds. researchgate.net For instance, they are key starting materials for producing fluorinated naphthalene derivatives, which have applications as insulating oils. google.com

The reactivity of the bromine atom allows for its replacement by various nucleophiles, including amines, thiols, and alkoxides. Furthermore, brominated naphthalenes are extensively used in the preparation of organometallic reagents, which can then participate in a multitude of synthetic transformations. The ability to selectively introduce bromine at different positions on the naphthalene ring, creating isomers like 1,3-dibromonaphthalene (B1599896) or 1,4-dibromonaphthalene, offers access to a diverse range of disubstituted naphthalene derivatives. researchgate.netarkat-usa.org This modularity is crucial for creating complex organic molecules, including biologically active compounds and ligands for metal-organic frameworks (MOFs). researchgate.net

Research Context and Scope for Methyl 4-bromo-1-naphthoate

This compound emerges within this context as a highly useful bifunctional intermediate. Its specific structure, with a bromine atom at the 4-position and a methyl ester at the 1-position, dictates its reactivity and potential applications. The bromine atom can be targeted for cross-coupling reactions to extend the carbon skeleton, while the methyl ester provides a site for subsequent functional group interconversion.

Research involving this compound often focuses on its use as a precursor in multi-step syntheses. echemi.com For example, the related compound 4-bromo-1-naphthoic acid, which can be derived from the methyl ester, is a known intermediate in the synthesis of complex organic molecules. clemson.edu The presence of the halogen allows for the introduction of various substituents, a critical step in creating libraries of compounds for screening in drug discovery programs or for developing new materials with tailored electronic or photophysical properties. The strategic utility of this compound lies in its capacity to act as a linchpin, connecting different molecular fragments through sequential and selective reactions at its two distinct functional sites.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWYFJWAOXYZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627690 | |

| Record name | Methyl 4-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35615-97-5 | |

| Record name | Methyl 4-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Bromo 1 Naphthoate

Esterification Pathways for 4-Bromo-1-naphthoic Acid Precursors

The initial approach to synthesizing methyl 4-bromo-1-naphthoate involves the esterification of 4-bromo-1-naphthoic acid. This method benefits from the commercial availability of the brominated carboxylic acid starting material.

Direct Esterification Techniques

Direct esterification represents the most conventional route, typically involving the reaction of 4-bromo-1-naphthoic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com The classic Fischer esterification, which utilizes a strong acid like sulfuric acid, is a common method. smolecule.com This reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from methanol and the subsequent elimination of water to form the desired ester. smolecule.com

Another effective method for the direct esterification of naphthoic acids is the use of diazomethane (B1218177). cdnsciencepub.com This reagent offers a mild and highly selective methylation of carboxylic acids. diva-portal.org The reaction proceeds via protonation of diazomethane by the acidic carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methyl diazonium ion, releasing nitrogen gas as the only byproduct. diva-portal.org This method is advantageous due to its clean reaction profile and simple purification. diva-portal.org

| Direct Esterification Method | Reagents | Key Features | Reference |

| Fischer Esterification | 4-Bromo-1-naphthoic acid, Methanol, Conc. H₂SO₄ | Acid-catalyzed, equilibrium-driven reaction. | smolecule.com |

| Diazomethane Esterification | 4-Bromo-1-naphthoic acid, Diazomethane | Mild, selective, clean reaction with N₂ as the only byproduct. | cdnsciencepub.comdiva-portal.org |

Transesterification Approaches

Transesterification offers an alternative pathway where an existing ester of 4-bromo-1-naphthoic acid, such as ethyl 4-bromo-1-naphthoate, is converted to the methyl ester by reaction with methanol in the presence of a catalyst. smolecule.comcanterbury.ac.nz This process is also applicable in a broader context to the synthesis of various fatty acid methyl esters (FAMEs). The reaction can be catalyzed by either acids or bases. While not specifically detailed for this compound in the provided context, general principles of transesterification suggest it is a viable, though less direct, synthetic route.

Bromination Strategies for Methyl 1-Naphthoate (B1232437) Derivatives

The second major synthetic strategy involves the direct bromination of methyl 1-naphthoate. This approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination at the C4 Position

The naphthalene (B1677914) ring system is susceptible to electrophilic substitution, and the directing effects of the ester group on methyl 1-naphthoate must be considered. While the ester is a deactivating group, electrophilic attack is generally directed to the 5- and 8-positions (peri-positions). However, achieving selective bromination at the C4 position is a known challenge. Recent advances have explored palladium-catalyzed C-H halogenation, which can exhibit high regioselectivity. For instance, palladium-catalyzed reactions of 1-naphthaldehydes have shown C8-regioselectivity, which can be switched to C2-reactivity by forming an aromatic imine intermediate. researchgate.net While not directly applied to methyl 1-naphthoate, these findings suggest the potential for catalytic methods to control the position of bromination. The dearomative hydride addition to 1-naphthonitrile (B165113) has also been shown to occur regioselectively at the C4 position. acs.org

Utilizing N-Bromosuccinimide (NBS) in Acidic Media

N-Bromosuccinimide (NBS) is a widely used reagent for bromination. google.commissouri.edu For aromatic compounds, NBS can be employed for electrophilic substitution, particularly in the presence of an acid catalyst. researchgate.netorganic-chemistry.org The use of NBS in acidic media, such as with trifluoromethanesulfonic acid or BF₃-H₂O, allows for the halogenation of even deactivated aromatic systems. organic-chemistry.org While specific conditions for the C4-bromination of methyl 1-naphthoate using NBS are not extensively documented in the provided results, the general reactivity of NBS with electron-rich aromatic compounds suggests its potential applicability. missouri.edu The reaction of NBS with various heterocycles in the presence of perchloric acid has been shown to afford ring bromination. researchgate.net

Considerations for Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical for successful and selective bromination. Molecular bromine (Br₂) is a common brominating agent, and its reaction with substituted naphthalenes can be influenced by the solvent and the presence of catalysts or oxidants. For example, the bromination of methyl 6-methoxy-1-naphthoate with bromine is carried out in the presence of an oxidant like hydrogen peroxide to oxidize the hydrogen bromide byproduct back to bromine. google.com This prevents side reactions associated with the presence of HBr. google.com The solvent can also play a significant role; for instance, using dimethylformamide (DMF) as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds. missouri.edu

| Bromination Strategy | Reagents/Catalyst | Key Considerations | Reference |

| Regioselective Catalysis | Palladium catalysts | Can offer high regioselectivity (e.g., C8 or C2 in naphthaldehydes). | researchgate.net |

| N-Bromosuccinimide (NBS) | NBS, Acid catalyst (e.g., trifluoromethanesulfonic acid) | Effective for deactivated aromatic rings. | organic-chemistry.org |

| Molecular Bromine | Br₂, Oxidant (e.g., H₂O₂) | Oxidant minimizes HBr-related side reactions. | google.com |

Precursor Synthesis and Derivatization

The efficient synthesis of this compound is critically dependent on the successful preparation of its immediate precursor, 4-Bromo-1-naphthoic Acid. The methodologies for producing this acid are diverse, allowing for flexibility based on available starting materials and desired reaction conditions.

Synthesis of 4-Bromo-1-naphthoic Acid

Two principal retrosynthetic disconnections guide the synthesis of 4-Bromo-1-naphthoic Acid: building the carboxyl group onto a brominated naphthalene skeleton or introducing the bromine atom onto a pre-existing naphthoic acid structure.

This approach starts with a naphthalene ring already bearing the necessary bromine substituent at the 4-position. The carboxyl group is then introduced at the 1-position. This can be accomplished through methods such as the oxidation of an acetyl group or by direct carboxylation using organometallic intermediates.

One well-documented route involves a Friedel-Crafts acylation of 1-bromonaphthalene (B1665260) with acetyl chloride and a Lewis acid catalyst like aluminum chloride. nih.gov This reaction selectively installs an acetyl group at the 4-position, yielding 4-bromo-1-acetylnaphthalene. nih.gov The subsequent step is the oxidation of this acetyl group to a carboxylic acid. The haloform reaction, using an oxidant like sodium hypochlorite (B82951) (NaOCl) in a basic solution, is effective for this transformation, producing 4-Bromo-1-naphthoic Acid in high yield.

Alternatively, direct carboxylation can be achieved through the use of organometallic reagents. For instance, a bromonaphthalene derivative can be treated with an organolithium reagent like n-butyllithium to perform a halogen-metal exchange or deprotonation, followed by quenching the resulting organolithium species with carbon dioxide (in the form of dry ice or CO₂ gas). google.com Acidification of the resulting carboxylate salt liberates the desired 4-Bromo-1-naphthoic Acid. A similar strategy involves the formation of a Grignard reagent from a dibromonaphthalene, such as 1,4-dibromonaphthalene, which is then reacted with carbon dioxide. orgsyn.org Careful control of stoichiometry is essential in this case to ensure mono-carboxylation.

| Starting Material | Reagents | Intermediate | Product | Ref. |

| 1-Bromonaphthalene | 1. Acetyl chloride, AlCl₃2. NaOCl, NaOH | 4-Bromo-1-acetylnaphthalene | 4-Bromo-1-naphthoic Acid | nih.gov |

| 4-Bromo-1-naphthyl ethyl ketone intermediate | 1. n-Butyllithium2. CO₂3. Acid | Organolithium species | 4-Bromo-1-naphthoic Acid | |

| 1,4-Dibromonaphthalene | 1. Mg or n-BuLi2. CO₂3. Acid | Grignard or organolithium reagent | 4-Bromo-1-naphthoic Acid | google.comorgsyn.org |

An alternative strategy is the direct bromination of a naphthoic acid derivative. This method relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the naphthalene ring guide the incoming bromine atom. The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position on the same ring and the para position on the adjacent ring.

In the case of 1-naphthoic acid, the 4-position is para to the C1 carbon bearing the carboxyl group. Therefore, direct bromination of 1-naphthoic acid with molecular bromine (Br₂) in a suitable solvent like acetic acid can potentially yield 4-bromo-1-naphthoic acid. vulcanchem.com However, achieving high regioselectivity can be challenging, as other isomers may form, and over-bromination is a known risk with electron-rich systems like naphthalene. vulcanchem.comacs.org To enhance selectivity and control the reaction, combinations of reagents such as sodium bromide with a strong oxidizing agent like Oxone (2KHSO₅·KHSO₄·K₂SO₄) can be employed to generate the electrophilic bromine species in situ. vulcanchem.com

| Starting Material | Reagents/Conditions | Key Considerations | Product | Ref. |

| 1-Naphthoic Acid | Br₂ in acetic acid, orNaBr, Oxone in polar aprotic solvent | The -COOH group directs bromination. Potential for polybromination and formation of other isomers. Reaction temperature often kept low (0–25°C) to control kinetics. | 4-Bromo-1-naphthoic Acid | vulcanchem.com |

Carboxylation of Bromonaphthalene Derivatives

Conversion of 4-Bromo-1-naphthoic Acid to this compound

Once 4-Bromo-1-naphthoic Acid has been synthesized and purified, the final step is its conversion to the corresponding methyl ester, this compound. This transformation is typically achieved through esterification.

The most common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.comchemicalbook.com The reaction is typically heated under reflux to drive it to completion. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent dehydration yields the ester and regenerates the acid catalyst.

Another effective method involves reaction with a methylating agent. For example, treating the carboxylic acid with iodomethane (B122720) (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) provides the methyl ester under milder conditions than Fischer esterification. orgsyn.org For sensitive substrates, conversion of the carboxylic acid to an activated intermediate like an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with methanol is also a viable route. clemson.edu

| Method | Reagents | Solvent | Conditions | Ref. |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Excess Methanol | Reflux | smolecule.comchemicalbook.com |

| Methylation | Iodomethane, K₂CO₃ | DMF | 40 °C | orgsyn.org |

| Acyl Chloride Formation | 1. Thionyl chloride (SOCl₂)2. Methanol | Dichloromethane or similar | Reflux, then addition of methanol | clemson.edu |

Purification and Isolation Techniques in the Synthesis of this compound

The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The specific techniques employed depend on the synthetic route and the nature of the impurities present.

Following the esterification reaction, a typical workup procedure involves quenching the reaction, often with water or a saturated aqueous solution like ammonium (B1175870) chloride (NH₄Cl) or brine. chemicalbook.comorgsyn.org The aqueous mixture is then extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. nih.govchemicalbook.com The combined organic layers are washed, typically with brine to remove residual water, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and then filtered. chemicalbook.comorgsyn.org

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.org Further purification is almost always necessary and is commonly achieved by one of two methods:

Silica (B1680970) Gel Column Chromatography : This is a highly effective technique for separating the desired ester from unreacted starting materials, by-products, and other impurities. The crude product is loaded onto a silica gel column and eluted with a nonpolar solvent system, typically a mixture of petroleum ether (or hexanes) and ethyl acetate, with the polarity gradually increased to isolate the target compound. nih.govorgsyn.org

Crystallization/Recrystallization : If the crude product is a solid, it can be purified by crystallization from a suitable solvent or solvent mixture. Methanol, sometimes with a small amount of water, is often used for naphthoate esters. chemicalbook.comchemicalbook.in The crude solid is dissolved in a minimum amount of hot solvent, and the solution is then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried, often under vacuum.

The final product is typically a white or off-white solid, and its purity can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Reactivity and Transformational Chemistry of Methyl 4 Bromo 1 Naphthoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating cross-coupling reactions involving aryl halides. nih.gov The carbon-bromine bond in Methyl 4-bromo-1-naphthoate is susceptible to oxidative addition to a low-valent palladium(0) species, initiating a catalytic cycle that results in the formation of a new bond. rsc.org The development of specialized ligands has significantly enhanced the efficiency and scope of these reactions. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. mdpi.commdpi.com this compound readily participates in Suzuki-Miyaura cross-coupling reactions. smolecule.com In studies on related compounds, such as methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate, the carbon-bromine bond can be selectively coupled in the presence of other reactive groups like triflates, highlighting the bond's reactivity. f-cdn.comresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com This methodology has been applied in the synthesis of various biaryl compounds. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Methyl 4-aryl-1-naphthoate |

This table represents a typical Suzuki-Miyaura reaction. Conditions and yields vary based on the specific arylboronic acid and reaction parameters used.

The Negishi coupling forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The utility of Negishi coupling with bromo-naphthalene substrates is well-documented, particularly in the synthesis of pharmaceutical compounds. google.com For instance, a key step in the synthesis of the drug Adapalene involves the Negishi cross-coupling of an organozinc reagent with methyl 6-bromo-2-naphthoate, an isomer of the title compound. google.com This demonstrates the applicability of the reaction to the bromo-naphthoate scaffold. The process involves the reaction of the aryl bromide with the organozinc reagent in the presence of a palladium catalyst, typically forming a biaryl product. researchgate.netorgsyn.org

Table 2: Representative Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ | Methyl 4-organo-1-naphthoate |

This table illustrates a general Negishi coupling reaction. The specific organozinc reagent and reaction conditions influence the outcome.

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. rsc.orgorganic-chemistry.org While being an economical method for creating C-C bonds, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org For substrates like this compound, the Kumada coupling offers a direct route to couple the naphthalene (B1677914) core with alkyl, vinyl, or aryl groups derived from the Grignard reagent. rsc.org The choice of catalyst is crucial, with nickel complexes often favored for their lower cost and high reactivity, particularly with less reactive aryl chlorides, though palladium catalysts are also effective. rsc.orgacs.org

Table 3: Representative Kumada Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Grignard Reagent (R-MgBr) | NiCl₂(dppp) or Pd(PPh₃)₄ | Methyl 4-organo-1-naphthoate |

This table shows a generalized Kumada coupling. The reaction is sensitive to functional groups on the Grignard reagent and the substrate.

The Stille coupling is a versatile reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, although a major drawback is the toxicity of the organotin reagents. rsc.orgorganic-chemistry.org Research on the isomeric methyl 6-bromo-2-naphthoate has shown successful Stille coupling with reagents like tri-n-butyl(vinyl)tin using a Pd(PPh₃)₄ catalyst to yield the corresponding vinylnaphthalene derivative. nih.gov This indicates that this compound is a suitable substrate for similar transformations, allowing for the introduction of various carbon-based substituents. rsc.org

Table 4: Representative Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Methyl 4-organo-1-naphthoate |

This table outlines a general Stille coupling. The nature of the R-group on the organostannane can be widely varied.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. ambeed.com It is a powerful tool for the synthesis of substituted alkenes. researchgate.net The reaction of the related methyl 6-bromo-2-naphthoate with various alkenes has been successfully demonstrated using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a base like triethylamine (B128534) (TEA). nih.gov This precedent strongly suggests that this compound can be effectively used in Heck reactions to synthesize 4-vinyl-1-naphthoate derivatives. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. researchgate.net

Table 5: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine (TEA) | Methyl 4-alkenyl-1-naphthoate |

This table presents a typical Heck reaction. The catalyst, ligand, base, and solvent system can be varied to optimize the yield and selectivity.

Stille Coupling Reactions

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent one of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions typically involve the coupling of aryl halides in the presence of copper, often at elevated temperatures. acs.org While sometimes requiring harsh conditions, modern advancements have led to milder, more versatile copper-catalyzed protocols. researchgate.net

The reactivity of bromo-naphthalene derivatives in copper-mediated reactions has been established. For example, studies on the copper-catalyzed arylation of 4-substituted-1-naphthamides, including a 4-bromo derivative, showed that these substrates participate effectively in C-H functionalization reactions to form biaryl compounds. beilstein-journals.org This indicates the feasibility of using copper catalysts to promote transformations at the naphthalene core of this compound. Classical Ullmann condensation could be employed to synthesize symmetrical biaryls from this compound or to couple it with nucleophiles like phenols or amines to form ethers or anilines, respectively. acs.orgresearchgate.net

Table 6: Representative Copper-Mediated (Ullmann) Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |

| This compound | Phenol (Ar-OH) | CuI / Base | Methyl 4-aryloxy-1-naphthoate |

This table illustrates a general copper-mediated C-O cross-coupling reaction. Conditions such as temperature, base, and ligand (if any) are critical for success.

Ullmann-type Coupling Reactions

The Ullmann reaction and its modern variations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions typically involve the copper-catalyzed coupling of the aryl bromide with another molecule. organic-chemistry.org

The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper at elevated temperatures to form a symmetric biaryl. organic-chemistry.org While specific examples for the homo-coupling of this compound are not extensively documented, the general mechanism suggests that it would proceed to form a dimeric naphthyl compound. More common are the "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org These reactions are highly versatile and can be used to form a wide range of derivatives.

Recent advancements in Ullmann-type reactions have focused on developing milder reaction conditions and expanding the scope of compatible functional groups. For instance, the use of palladium or nickel catalysts has provided alternatives to the traditional copper-based systems. beilstein-journals.org Additionally, the development of ligands has allowed for greater control over the reaction's selectivity and efficiency.

A study on the asymmetric Ullmann coupling of chiral diol diesters of 1-bromo-2-naphthoic acid demonstrated that axial dissymmetry could be induced in the newly formed 1,1′-binaphthyl bond. oup.com This highlights the potential for stereoselective Ullmann-type reactions. The reaction of various aryl halides on a Cu(111) surface has been studied to understand the on-surface C-C coupling, revealing the formation of organometallic intermediates. nsf.gov

Table 1: Examples of Ullmann-type Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aryl Halide | Aryl Halide | Copper | Symmetric Biaryl | organic-chemistry.org |

| 1-Bromo-2-naphthoic acid diol ester | 1-Bromo-2-naphthoic acid diol ester | Copper | Atropisomeric 1,1'-Binaphthyl | oup.com |

| Aryl Halide | Amine | Copper(I) | N-Aryl Amine | mdpi.com |

| Aryl Grignard Reagent | Aryl Grignard Reagent | Rhodium | Homo-coupled Biaryl | beilstein-journals.org |

Cyanation Reactions (e.g., conversion to methyl 4-cyano-1-naphthoate)

The conversion of the bromo group in this compound to a cyano group is a valuable transformation, as the resulting nitrile can be further elaborated into other functional groups such as carboxylic acids, amines, or amides. This reaction is typically achieved through nucleophilic substitution using a cyanide source.

A common method for this cyanation is the Rosenmund-von Braun reaction, which employs copper(I) cyanide. For example, 6-bromo-1,2,3,4-tetrahydronaphthalene (B1267236) can be cyanated by reaction with copper(I) cyanide in N-methylpyrrolidone (NMP) at elevated temperatures. google.com A similar approach could be applied to this compound.

Patents describe the conversion of methyl 4-bromo-2-naphthoate to 4-bromo-2-naphthonitrile, which suggests that the cyanation of the related 1-naphthoate (B1232437) ester is also feasible. google.comgoogle.com One described method involves the conversion of the ester to an amide, followed by dehydration to the nitrile. google.com Another approach involves the direct reaction with a cyanide source.

Table 2: Cyanation Reaction of an Aryl Bromide

| Starting Material | Reagents | Product | Reference |

| 6-bromo-1,2,3,4-tetrahydronaphthalene | Copper(I) cyanide, NMP | 6-cyano-1,2,3,4-tetrahydronaphthalene | google.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides like this compound. wikipedia.org In these reactions, a nucleophile displaces the bromide on the aromatic ring. The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgbyjus.com The ester group at the 1-position of this compound acts as a moderate electron-withdrawing group, facilitating nucleophilic attack.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. byjus.com For instance, the reaction of a para-nitro-substituted aryl fluoride (B91410) with sodium methoxide (B1231860) yields the corresponding methoxy-substituted product. byjus.com While the bromine atom is a good leaving group, the reactivity can be enhanced by the presence of stronger electron-withdrawing groups on the naphthalene ring. smolecule.com

It's important to note that SNAr reactions differ from SN1 and SN2 reactions. The SN2 pathway is sterically hindered for aromatic systems, and the SN1 pathway, which would involve the formation of an unstable aryl cation, is generally unfavorable unless an exceptionally good leaving group is present. wikipedia.orgbyjus.com

Recent research has explored ortho-lithium/magnesium carboxylate-driven aromatic nucleophilic substitution reactions on unprotected naphthoic acids, allowing for the substitution of ortho-fluoro or methoxy (B1213986) groups. researchgate.net This indicates the potential for directed substitution reactions on the naphthoic acid framework.

Reduction Reactions

The two primary functional groups in this compound, the ester and the bromide, can both undergo reduction under appropriate conditions. The selective reduction of one group in the presence of the other is a key synthetic challenge.

The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. harvard.edu However, it will also likely reduce the aryl bromide.

For a more selective reduction of the ester in the presence of the halide, milder reducing agents or specific reaction conditions are required. Lithium borohydride (B1222165) (LiBH₄) is often used for the selective reduction of esters in the presence of other functional groups. harvard.edu Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), which can be selective for carboxylic acids and esters under controlled conditions. harvard.edu The chemoselective reduction of an ester group in the presence of other functionalities is a well-established strategy in organic synthesis. researchgate.net

The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This process, known as hydrodebromination, can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the reduction of aryl halides. rsc.org

Other methods for aryl halide reduction include the use of metal hydrides or dissolving metal reductions. The choice of reducing agent and reaction conditions is crucial to avoid the simultaneous reduction of the ester group.

Reduction of the Ester Group

Hydrolysis of the Methyl Ester to the Corresponding Carboxylic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1-naphthoic acid. This transformation is typically carried out under basic or acidic conditions.

Base-catalyzed hydrolysis, or saponification, is a common method. It involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727). clemson.edursc.org The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis is also possible but is an equilibrium process and may require a large excess of water to drive the reaction to completion.

Kinetic studies on the alkaline hydrolysis of substituted ethyl 1-naphthoates have provided insights into the electronic and steric effects of substituents on the reaction rate. rsc.org The preparation of 4-bromo-1-naphthoic acid has been described through the hydrolysis of its ester. rsc.org

Table 3: Hydrolysis of Naphthoic Acid Esters

| Starting Material | Reagents | Product | Reference |

| Methyl 4-halo-1-naphthoate | KOH, water | 4-halo-1-naphthoic acid | clemson.edu |

| Ethyl 1-naphthoate derivatives | NaOH or KOH, ethanol/water | 1-naphthoic acid derivatives | rsc.org |

| Methyl 4-acetyl-1-naphthoate | NaOH, TBAB, toluene/water | 4-acetyl-1-naphthoic acid |

Acidic Hydrolysis Conditions

The hydrolysis of the methyl ester group of this compound to its corresponding carboxylic acid, 4-bromo-1-naphthoic acid, can be achieved under acidic conditions. This reaction is the reverse of the Fischer esterification process. Typically, the reaction involves heating the ester in an aqueous solution containing a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of methanol from this intermediate, followed by deprotonation, yields the final carboxylic acid product. The conditions are often harsh, requiring elevated temperatures (reflux) to drive the equilibrium towards the products. ambeed.com For instance, the synthesis of this compound itself is conducted by refluxing 4-bromo-1-naphthoic acid in methanol with a catalytic amount of sulfuric acid for an extended period, illustrating the reversibility of the reaction. ambeed.com

| Parameter | Condition | Source(s) |

| Reagent | Sulfuric Acid (H₂SO₄) | ambeed.com |

| Solvent | Methanol/Water | ambeed.comoup.com |

| Temperature | Reflux | ambeed.com |

| Product | 4-bromo-1-naphthoic acid | ambeed.com |

Alkaline Hydrolysis Conditions

Alkaline, or base-catalyzed, hydrolysis (saponification) is a more common and often more efficient method for converting this compound to 4-bromo-1-naphthoic acid. This reaction is essentially irreversible because the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt.

The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. nih.gov This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion (⁻OCH₃). The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final carboxylate salt is then protonated in a separate acidic workup step to yield the neutral 4-bromo-1-naphthoic acid. Kinetic studies on related ethyl naphthoates show that the reaction proceeds readily in aqueous alcohol solutions. rsc.org

| Parameter | Condition | Source(s) |

| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | nih.govias.ac.inresearchgate.net |

| Solvent | Tetrahydrofuran (THF)/Water or Ethanol/Water | nih.govrsc.orgresearchgate.net |

| Temperature | 37°C to water bath temperature | nih.govias.ac.in |

| Product | 4-bromo-1-naphthoate salt | nih.gov |

Derivatization at the Naphthalene Core

The bromine atom at the 4-position of the naphthalene ring is a key functional group that enables a wide array of transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents onto the naphthalene core, making this compound a valuable building block for the synthesis of complex molecules. researchgate.net

Prominent examples of these derivatizations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used due to its mild reaction conditions and the commercial availability of a vast range of boronic acids. google.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like potassium carbonate (K₂CO₃). nih.govrsc.org This method has been applied to synthesize various biaryl compounds. google.com

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.org The reaction requires a palladium catalyst, a phosphine ligand (e.g., BINAP), and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). libretexts.orgmaynoothuniversity.ie This transformation is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. maynoothuniversity.ie A derivative, methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate, has been successfully used in Buchwald-Hartwig amination reactions. f-cdn.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgscirp.org The standard catalytic system involves a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine or piperidine), which also often serves as the solvent. organic-chemistry.orgscirp.org This method provides a direct route to arylalkynes.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. libretexts.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. A palladium(0) catalyst, such as Pd(PPh₃)₄, is typically used. harvard.edu Despite the toxicity of tin reagents, the reaction's reliability makes it valuable for complex syntheses. harvard.edu The Stille coupling has been performed on related methyl 4-bromo-naphthoate systems. f-cdn.com

Heck Reaction: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. ambeed.com This method is a key strategy for the synthesis of substituted alkenes. researchgate.net

These cross-coupling reactions collectively offer a robust toolkit for the functionalization of the this compound scaffold, enabling the synthesis of a diverse range of substituted naphthalene derivatives.

| Reaction | Key Reagents | Catalyst System | Product Type | Source(s) |

| Suzuki-Miyaura Coupling | Organoboron compound, Base (e.g., K₂CO₃) | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄) | Biaryls | google.comnih.gov |

| Buchwald-Hartwig Amination | Amine, Base (e.g., NaOt-Bu) | Pd catalyst + Phosphine ligand (e.g., BINAP) | Arylamines | libretexts.orgmaynoothuniversity.ief-cdn.com |

| Sonogashira Coupling | Terminal alkyne, Amine base | Pd catalyst + Cu(I) co-catalyst (e.g., CuI) | Arylalkynes | organic-chemistry.orgscirp.org |

| Stille Coupling | Organostannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Biaryls, Arylalkenes | f-cdn.comlibretexts.orgorganic-chemistry.org |

| Heck Reaction | Alkene, Base | Pd catalyst | Substituted Alkenes | researchgate.netambeed.com |

Applications of Methyl 4 Bromo 1 Naphthoate As a Building Block in Complex Molecule Synthesis

Precursor for Substituted Naphthalene (B1677914) Derivatives

The bromine atom on Methyl 4-bromo-1-naphthoate serves as a versatile handle for introducing a wide range of functional groups onto the naphthalene scaffold through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. Reacting this compound with various aryl or vinyl boronic acids would yield 4-aryl- or 4-vinyl-1-naphthoate derivatives, respectively. This method is widely used for creating biaryl structures. smolecule.comsigmaaldrich.com

Heck Coupling: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This would allow for the introduction of various vinyl groups at the 4-position of the naphthalene ring system.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. rsc.orgnih.gov It is a powerful method for synthesizing aryl-alkyne structures, which are themselves valuable intermediates for more complex molecules, including natural products. rsc.orggelest.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It allows for the synthesis of 4-amino-1-naphthoate derivatives, which are important substructures in many pharmaceutically active compounds. wikipedia.org

These reactions collectively enable the transformation of this compound into a vast library of substituted naphthalene derivatives, where the ester group can be retained or subsequently hydrolyzed to the corresponding carboxylic acid for further modification. clemson.edu

Intermediate in the Synthesis of Pharmaceutical Compounds and Analogues

This compound is utilized as an intermediate in the synthesis of compounds with potential therapeutic applications. clemson.edu Its structure can be elaborated into more complex molecules designed to interact with biological targets.

One specific example is its use in the synthesis of N-alkyl-3-(4-halo-1-naphthoyl)indoles . In a research study, this compound was first hydrolyzed to its corresponding carboxylic acid, 4-bromo-1-naphthoic acid. clemson.edu This acid was then coupled with various N-alkylated indoles to form a series of target compounds that were evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2), which are important targets in drug discovery. clemson.edu

Role in Adapalene Synthesis

While this compound is a key naphthalene-based building block, it is its isomer, Methyl 6-bromo-2-naphthoate , that is the well-documented precursor in the industrial synthesis of Adapalene. google.comsci-hub.sechemicalbook.comnewdrugapprovals.org Adapalene is a third-generation topical retinoid used primarily in the treatment of acne. newdrugapprovals.org

The synthesis of Adapalene involves a crucial cross-coupling step, typically a Negishi or Suzuki reaction. sci-hub.segoogle.comgoogle.com In these syntheses, Methyl 6-bromo-2-naphthoate is coupled with an organozinc or boronic acid derivative of 1-(5-bromo-2-methoxyphenyl)adamantane. google.comsci-hub.se Following the coupling, the methyl ester is hydrolyzed to the final carboxylic acid product, Adapalene. google.com Extensive patent literature and process chemistry studies confirm the use of the 6-bromo-2-naphthoate isomer, and there is no evidence in the reviewed literature to support the use of this compound for this specific application. google.comnewdrugapprovals.orggoogle.com

Building Block for Functional Materials

The rigid, planar structure and potential for π-conjugation extension make naphthalene derivatives attractive for applications in materials science. This compound can serve as a starting point for the synthesis of such functional materials.

For instance, research has shown that 1-naphthamides, which are readily synthesized from the corresponding naphthoic acids or esters, can undergo copper-catalyzed C-H arylation. beilstein-journals.org This process extends the polycyclic aromatic system, which can effectively tune the photophysical properties of the resulting molecules. beilstein-journals.org Such modifications are crucial for developing organic optoelectronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.orgchemshuttle.com While this research used various 4-substituted 1-naphthamides, the methodology is directly applicable to derivatives of this compound. beilstein-journals.org The bromine atom allows for an initial coupling reaction to introduce one substituent, followed by conversion to an amide and subsequent C-H functionalization at other positions on the ring.

Synthesis of Naphthalene-Based Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are of significant interest in materials science and chemistry due to their unique electronic and photophysical properties. beilstein-journals.org this compound can be used to construct larger PAH systems.

The arylation of the naphthalene core is a key strategy to extend its π-conjugated system, a defining feature of PAHs. beilstein-journals.org As mentioned previously, copper-catalyzed C-H arylation of 1-naphthamide (B1198061) derivatives provides a route to build larger, more complex aromatic structures. beilstein-journals.org Furthermore, the bromine atom of this compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with other aromatic partners to fuse or link aromatic rings, directly leading to the formation of larger PAHs. beilstein-journals.org For example, a synthetic route to create distannyl-substituted PAHs involved radical peri-annulations on bromo-naphthalene precursors, showcasing a pathway to expand the polycyclic core. lookchem.com

Incorporation into Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. This compound is a valuable precursor for incorporating a naphthalene moiety into such systems.

A direct application is in the synthesis of N-alkyl-3-(4-halo-1-naphthoyl)indoles , where the naphthoyl group is attached to the nitrogen of an indole (B1671886), a prominent heterocyclic system. clemson.edu This was achieved by first converting the methyl ester to the more reactive acyl chloride (via the carboxylic acid), which was then used to acylate the indole ring. clemson.edu

More broadly, the reactive bromine atom allows for the construction of fused heterocyclic systems. For example, through Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization reaction, a new heterocyclic ring can be annulated onto the naphthalene core. researchgate.netscirp.org Similarly, Buchwald-Hartwig amination can be used to introduce an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. researchgate.net These strategies demonstrate the utility of this compound in generating diverse and complex heterocyclic structures.

Spectroscopic and Analytical Methodologies for Methyl 4 Bromo 1 Naphthoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For derivatives of Methyl 4-bromo-1-naphthoate, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the methyl ester group.

For instance, in a derivative like (3-Phenyloxiran-2-yl)this compound, the aromatic protons appear as multiplets in the downfield region, typically between δ 7.62 and 9.01 ppm. rsc.org The protons of the oxirane ring and the methylene (B1212753) group attached to the ester oxygen would exhibit distinct chemical shifts and coupling patterns, providing crucial information about their connectivity. rsc.org

A detailed analysis of a related compound, (1R,2R,5R)-5-Methyl-2-(2-methyloxiran-2-yl)cyclohexyl 4-bromo-1-naphthoate, shows complex multiplets for the aromatic protons between δ 7.58 and 9.00 ppm. rsc.org The aliphatic protons of the cyclohexyl and oxirane rings appear at higher fields, with their specific chemical shifts and coupling constants confirming the stereochemistry and connectivity of the molecule. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative Data for (3,3-Dimethyloxiran-2-yl)this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 9.00–8.92 | m |

| Aromatic-H | 8.38–8.30 | m |

| Aromatic-H | 8.06 | d, J = 7.9 Hz |

| Aromatic-H | 7.84 | d, J = 7.9 Hz |

| Aromatic-H | 7.71–7.62 | m |

| CH (oxirane) | 3.20 | dd, J = 6.9, 4.2 Hz |

| CH₂ (ester) | 4.68 | dd, J = 12.1, 4.2 Hz |

| CH₂ (ester) | 4.36 | dd, J = 12.1, 6.9 Hz |

| CH₃ (oxirane) | 1.42 | s |

| CH₃ (oxirane) | 1.41 | s |

Source: The Royal Society of Chemistry rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For derivatives of this compound, the carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically around δ 166-167 ppm. rsc.org The aromatic carbons of the naphthalene ring appear in a complex pattern in the region of approximately δ 126 to 133 ppm. rsc.org The carbon attached to the bromine atom also has a specific chemical shift that aids in its assignment.

In the case of (3,3-Dimethyloxiran-2-yl)this compound, the ¹³C NMR spectrum in CDCl₃ shows the carbonyl carbon at δ 166.9 ppm. rsc.org The various aromatic carbons resonate between δ 126.3 and 132.6 ppm. rsc.org The carbons of the oxirane ring and the attached methyl groups appear at higher fields, consistent with their aliphatic nature. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative Data for (3,3-Dimethyloxiran-2-yl)this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.9 |

| Aromatic-C | 132.6, 132.4, 130.6, 129.4, 129.1, 128.8, 128.0, 127.9, 126.7, 126.3 |

| O-CH₂ | 64.5 |

| C (oxirane) | 60.7 |

| CH (oxirane) | 58.5 |

| CH₃ (oxirane) | 24.8, 19.2 |

Source: The Royal Society of Chemistry rsc.org

For complex molecules where one-dimensional NMR spectra may exhibit significant signal overlap, two-dimensional (2D) NMR techniques are invaluable. wikipedia.orgucl.ac.uk These experiments spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.orgucl.ac.uk

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. wikipedia.org It is essential for tracing out the connectivity of proton networks within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org It is a powerful tool for assigning the signals of carbon atoms by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. ucl.ac.uk It provides critical information about the three-dimensional structure and stereochemistry of a molecule.

¹³C NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. neu.edu.tr

For this compound, the presence of a bromine atom is a key feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M+ and M+2). neu.edu.trdocbrown.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org This is achieved by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

For a derivative such as (3,3-Dimethyloxiran-2-yl)this compound, HRMS analysis using electrospray ionization (ESI) would show a sodium adduct ([M+Na]⁺). The calculated exact mass for C₁₆H₁₅BrNaO₂⁺ is 341.0148, and an experimental value of 341.0152 would confirm this elemental composition. rsc.org Similarly, for (1R,2R,5R)-5-Methyl-2-(2-methyloxiran-2-yl)cyclohexyl 4-bromo-1-naphthoate, the calculated m/z for the sodium adduct [C₂₁H₂₃BrNaO₃]⁺ is 425.0723, with a found value of 425.0732. rsc.org

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 264.98586 | 148.7 |

| [M+Na]⁺ | 286.96780 | 160.8 |

| [M-H]⁻ | 262.97130 | 156.2 |

| [M+NH₄]⁺ | 282.01240 | 170.2 |

| [M+K]⁺ | 302.94174 | 150.1 |

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-O stretching vibrations. The C=O stretch is typically a strong band in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. While specific IR data for this compound is not detailed in the search results, related naphthoic acid derivatives show characteristic C=O stretches. For example, 4-acetyl-1-naphthoic acid exhibits a C=O stretch for the carboxylic acid at approximately 1700 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For organic compounds like this compound, UV-Vis spectra reveal the energy required to promote electrons from a lower energy molecular orbital to a higher energy one. The absorption of UV or visible light corresponds to these electronic transitions.

In organic molecules, the most common transitions observed in the 200-800 nm range are π → π* and n → π* transitions. libretexts.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is characteristic of compounds with conjugated systems. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on oxygen or halogen atoms, to a π* antibonding orbital. libretexts.org

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the naphthalene ring system. The position and intensity of these absorption bands can be influenced by the presence of substituents. The bromine atom and the methyl ester group can cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate and assign the observed electronic absorption bands to specific transitions. researchgate.net For instance, in similar aromatic compounds, absorption bands in the 272–287 nm range have been assigned to π → π* transitions. researchgate.net The presence of conjugation in a molecule generally leads to a smaller HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. Various chromatographic methods are employed to assess the purity of this compound and to separate it from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for the analysis of volatile and thermally stable compounds like this compound. etamu.edu In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. etamu.edu The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of conditions. etamu.edu

After separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance. This fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the compound. For this compound, the mass spectrometer would detect the molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. The presence of bromine is readily identifiable due to its isotopic pattern (approximately equal abundance of 79Br and 81Br). GC-MS is also used to monitor the progress of reactions involving this compound. core.ac.uk

Table 1: Predicted GC-MS Collision Cross Section Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 264.98586 | 148.7 |

| [M+Na]+ | 286.96780 | 160.8 |

| [M-H]- | 262.97130 | 156.2 |

| [M+NH4]+ | 282.01240 | 170.2 |

| [M+K]+ | 302.94174 | 150.1 |

| [M+H-H2O]+ | 246.97584 | 148.9 |

| [M+HCOO]- | 308.97678 | 169.2 |

| [M+CH3COO]- | 322.99243 | 193.2 |

This table presents predicted collision cross section (CCS) values for various adducts of this compound, which can be useful in advanced mass spectrometry analyses.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of this compound and its derivatives, reverse-phase HPLC is commonly employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The purity of the compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. HPLC is frequently used to assess the purity of this compound, with purities often reported to be ≥98%. scbt.comcalpaclab.com The technique is also crucial for monitoring the progress of reactions, such as in the synthesis of Adapalene, where the disappearance of a bromo-naphthoate starting material is tracked. google.com

Table 2: Example HPLC Method Parameters for Naphthoic Acid Derivatives sielc.com

| Parameter | Condition |

| Column | Reverse-phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV |

This table provides a general example of HPLC conditions that could be adapted for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of reaction mixtures and for the preliminary determination of optimal solvent systems for column chromatography. libretexts.orgyoutube.com TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. youtube.com The plate is then placed in a developing chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. youtube.com

The separation is visualized as spots on the plate, often with the aid of a UV lamp. rsc.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. libretexts.org TLC is frequently used to monitor the progress of reactions involving naphthoic acid esters to confirm the consumption of starting materials and the formation of products. google.com

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be constructed, revealing the exact positions of the atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Studies of Methyl 4 Bromo 1 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of Methyl 4-bromo-1-naphthoate at an electronic level. These computational methods allow for the prediction of various characteristics that are often challenging to determine experimentally.

Electronic Structure Calculations

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, computational studies, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons and the nature of its molecular orbitals.

While specific DFT studies on this compound are not extensively documented in the literature, analysis of the closely related compound, 1-bromo-4-methylnaphthalene (B1266045), provides valuable insights. mahendrapublications.com A study on 1-bromo-4-methylnaphthalene using the HF/6-311G basis set can be used to infer the electronic properties of this compound. mahendrapublications.com The presence of the electron-withdrawing bromo group and the ester functionality significantly influences the electronic landscape of the naphthalene (B1677914) ring system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and its behavior in charge-transfer processes. The energy gap between the HOMO and LUMO is an indicator of molecular stability. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the naphthalene ring, while the LUMO is a π*-antibonding orbital. The bromo and methyl ester substituents will modulate the energies of these orbitals.

Table 1: Predicted Electronic Properties of a Related Naphthalene Derivative (Based on calculations for 1-bromo-4-methylnaphthalene)

| Parameter | Predicted Value |

| HOMO Energy | (Value would be here) |

| LUMO Energy | (Value would be here) |

| HOMO-LUMO Gap | (Value would be here) |

| Dipole Moment | (Value would be here) |

Note: Specific values for this compound are not available in the cited literature. The table illustrates the type of data obtained from such calculations.

Spectroscopic Property Predictions

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in the structural elucidation of compounds.

Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. mahendrapublications.com For this compound, the predicted shifts would show signals corresponding to the aromatic protons on the naphthalene ring, the methyl protons of the ester group, and the various carbon atoms. The calculated spectra can be compared with experimental data to confirm the structure of the compound.

Similarly, theoretical vibrational frequency calculations can predict the IR spectrum. The predicted spectrum for this compound would exhibit characteristic peaks for the C=O stretching of the ester group, C-Br stretching, and various C-H and C-C vibrations of the aromatic ring. A study on 1-bromo-4-methylnaphthalene performed vibrational analysis using DFT, and these results can be extrapolated to understand the vibrational modes of this compound. mahendrapublications.com

Table 2: Predicted Spectroscopic Data for this compound Analogs (Based on general principles and data from related compounds)

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~3.9 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), Aromatic carbons (δ 120-140 ppm), Methyl carbon (δ ~52 ppm) |

| IR | C=O stretch (~1720 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹) |

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and the factors that control selectivity.

Computational Analysis of Cross-Coupling Pathways

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govchemrxiv.orgmdpi.com Computational studies on similar systems have provided a detailed understanding of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org

DFT calculations can be used to model the energy profile of the Suzuki-Miyaura reaction of this compound with an arylboronic acid. nih.govchemrxiv.orgmdpi.com The oxidative addition of the C-Br bond to a Pd(0) complex is generally the initial step. chemrxiv.org The nature of the phosphine (B1218219) ligands on the palladium catalyst can influence the energetics of this step and the subsequent steps. chemrxiv.org For aryl bromides, the oxidative addition often occurs to a monoligated palladium complex. chemrxiv.org Computational studies can help in understanding the role of the base and solvent in the transmetalation step. mdpi.com

Investigation of Regioselectivity and Stereoselectivity

Regioselectivity is a critical aspect when a molecule has multiple reactive sites. In the case of further functionalization of the this compound ring system, computational models can predict the most likely site of reaction. For instance, in electrophilic aromatic substitution, the directing effects of the bromo and methyl ester groups will determine the position of the incoming substituent. Computational studies can model the stability of the Wheland intermediates for substitution at different positions to predict the regiochemical outcome.

In reactions where new stereocenters are formed, computational methods can be employed to understand the origins of stereoselectivity. For instance, in an asymmetric cross-coupling reaction, DFT can be used to model the transition states leading to the different stereoisomers, allowing for the rationalization of the experimentally observed enantiomeric excess.

Molecular Modeling and Docking Studies (if applicable to specific applications)

While specific molecular docking studies for this compound are not widely reported, its derivatives could be designed as ligands for biological targets. Naphthoic acid derivatives have been explored as antagonists for receptors such as the P2Y14 receptor. nih.gov

Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound derivatives with a target protein. These studies are crucial in structure-based drug design. For example, if a derivative were to be investigated as an enzyme inhibitor, docking could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the active site of the enzyme. Such insights are valuable for optimizing the lead compound to improve its potency and selectivity. Derivatives of 1,4-naphthoquinone (B94277) have been the subject of molecular docking studies to evaluate their antibacterial activity. researchgate.net

Structure-Reactivity Relationship Analysis of this compound

The chemical reactivity of this compound is intricately linked to its molecular structure, specifically the electronic interplay between the bromine atom, the methoxycarbonyl group, and the naphthalene ring system. The positions of these substituents on the aromatic core dictate the electron density distribution, which in turn governs the molecule's susceptibility to various chemical transformations.

The naphthalene core itself is an electron-rich aromatic system. tandfonline.com The introduction of substituents can either enhance or diminish this electron density and direct the course of further reactions. In this compound, two key substituents are present: a bromine atom at the C4-position and a methyl ester group at the C1-position.

The bromine atom at the C4 position primarily exerts an electron-withdrawing inductive effect, which deactivates the naphthalene ring towards electrophilic attack. This effect is a consequence of the high electronegativity of bromine, which pulls electron density away from the aromatic system.

Conversely, the methoxycarbonyl group (-COOCH₃) at the C1 position is also an electron-withdrawing group. This group deactivates the naphthalene ring towards electrophilic substitution and directs incoming non-metallic substituents to the 5- and 8-positions.

Theoretical and computational studies provide deeper insights into the structure-reactivity relationships of substituted naphthalenes. rsc.orgrsc.org Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as bond lengths, bond angles, and electronic charge distribution. These calculations help in understanding how substituents affect the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting chemical reactivity. rsc.orgrsc.org For example, the introduction of electron-withdrawing groups generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. rsc.orgrsc.org

The interplay of steric and electronic effects is also critical. The spatial arrangement of the substituents can hinder or facilitate the approach of reactants. In the case of this compound, the proximity of the substituents on the same ring of the naphthalene core can lead to specific steric interactions that influence reaction pathways.

The following table summarizes the key structural features and their influence on the reactivity of this compound:

| Structural Feature | Electronic Effect | Influence on Reactivity |

| Naphthalene Core | Electron-rich aromatic system | Prone to electrophilic substitution, but reactivity is modified by substituents. tandfonline.com |

| Bromine at C4 | Electron-withdrawing (inductive effect) | Deactivates the ring towards electrophilic attack. Can be a leaving group in nucleophilic substitution reactions. smolecule.com |